2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This particular compound features a quinazolinone core with various substituents that enhance its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:
Amidation and Cyclization: The process begins with the amidation of 2-aminobenzoic acid derivatives.
Formation of Quinazolinone Derivatives: The benzoxazinones are then treated with ammonia solution to yield quinazolinone derivatives.
Final Substitution:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-Substituted-4(3H)-quinazolinones: These compounds share a similar core structure but differ in their substituents, affecting their biological activities.
3-Substituted-4(3H)-quinazolinones: These derivatives have substitutions at the 3-position, leading to variations in their chemical and biological properties.
2,3-Disubstituted-4(3H)-quinazolinones: These compounds have substitutions at both the 2- and 3-positions, resulting in unique reactivity and applications.
Uniqueness
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its potential therapeutic applications and diverse reactivity make it a valuable compound for research and development .
Properties
Molecular Formula |
C25H23N5O |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C25H23N5O/c1-3-16-9-10-21-19(11-16)15(2)27-25(28-21)30-24-26-14-20-22(29-24)12-18(13-23(20)31)17-7-5-4-6-8-17/h4-11,14,18H,3,12-13H2,1-2H3,(H,26,27,28,29,30) |
InChI Key |
VRKHWXCJILMKGE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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